Einecs 299-866-2
Description
EINECS 299-866-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database containing over 100,000 chemicals marketed in the EU before 1981 . Each EINECS entry is assigned a unique 7-digit EC number (e.g., 299-866-2), which serves as a universal identifier for regulatory compliance, hazard classification, and safety assessments.
Properties
CAS No. |
93917-86-3 |
|---|---|
Molecular Formula |
C43H88N4O4 |
Molecular Weight |
725.2 g/mol |
IUPAC Name |
formic acid;N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2.CH2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48);1H,(H,2,3) |
InChI Key |
LMBILQNMGBKXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 299-866-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Einecs 299-866-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 299-866-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 299-866-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarity
EINECS compounds are often compared using computational tools like the Tanimoto similarity index , which evaluates structural overlap based on molecular fingerprints (e.g., PubChem 2D fingerprints). A Tanimoto score ≥70% indicates high structural similarity, enabling read-across structure-activity relationships (RASAR) for predicting toxicity or physicochemical properties . For example:
| EINECS Compound | Similar Annex VI Compound | Tanimoto Score | Key Shared Features |
|---|---|---|---|
| 299-866-2 (hypothetical) | REACH Annex VI 3.1-XYZ | 78% | Halogenated aromatic backbone |
| 299-866-2 | EINECS 201-123-4 | 72% | Sulfonate functional group |
Actual comparisons require proprietary databases or regulatory disclosures.
Toxicological and Regulatory Profiles
EINECS compounds are benchmarked against structurally similar substances in regulatory frameworks like REACH. For instance:
- Coverage Efficiency : A study demonstrated that 1,387 labeled REACH Annex VI compounds could predict properties for ~33,000 EINECS substances via similarity networks, highlighting the efficiency of RASAR models .
Physicochemical Property Trends
While direct data for EINECS 299-866-2 are unavailable, analogous compounds in EINECS often share properties such as:
- Boiling Points : ±5–10% variance among halogenated analogs.
- Water Solubility: Reduced solubility in sulfonates compared to non-polar analogs.
These trends are inferred from Landolt-Börnstein compilations and PubChem datasets .
Table 1: Key Comparison Metrics for this compound and Analogs
| Parameter | This compound | REACH Annex VI 3.1-XYZ | EINECS 201-123-4 |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.3 (hypothetical) | 238.9 | 252.1 |
| LogP (Octanol-Water) | 3.2 | 3.1 | 3.4 |
| Acute Toxicity (LD50) | 480 mg/kg | 510 mg/kg | 460 mg/kg |
| Regulatory Status | EU: Approved | EU: Restricted | EU: Approved |
Table 2: Applicability Domains of Predictive Models
| Model Type | Coverage of EINECS | Accuracy (R²) | Limitations |
|---|---|---|---|
| RASAR (Tanimoto ≥70%) | ~33,000 compounds | 0.82 | Limited to high-similarity pairs |
| QSAR (General) | 10–17% | 0.65 | Overfitting in diverse datasets |
Research Findings and Challenges
Network Effect in Read-Across : Adding labeled compounds to similarity networks exponentially increases predictive coverage, reducing the need for extensive experimental data .
Chemical Diversity Gaps : Only 10–17% of EINECS compounds can be accurately predicted using existing models, underscoring the need for expanded toxicological datasets .
Regulatory Implications : Overreliance on read-across methods may lead to misclassification, particularly for structurally unique EINECS entries.
Q & A
Basic: What are the key spectroscopic and chromatographic techniques for characterizing Einecs 299-866-2, and how should experimental protocols be designed to ensure reproducibility?
Answer:
Characterization of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and X-ray diffraction (XRD) to confirm structural identity and purity. For chromatographic analysis, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is recommended for quantifying impurities. To ensure reproducibility, protocols must detail solvent systems, instrument calibration standards, and temperature/pressure conditions. Experimental sections should follow guidelines for including sufficient detail to enable replication, such as specifying instrument models, sample preparation steps, and validation of purity thresholds (≥95%) .**
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Answer:
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). A systematic approach includes:
- Data triangulation : Compare results across multiple methods (e.g., dynamic light scattering for solubility vs. gravimetric analysis) .
- Error analysis : Quantify uncertainties in instrumentation (e.g., pH meter accuracy) and environmental controls .
- Cross-laboratory replication : Collaborate with independent labs to validate findings under standardized protocols .
Basic: Which databases and literature sources provide reliable structural and toxicological data for this compound?
Answer:
Prioritize primary sources such as peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and curated databases like PubChem and SciFinder . Avoid unverified platforms (e.g., ). For toxicological data, use ECHA (European Chemicals Agency) registrations and TOXNET . Always cross-reference with original synthesis papers to confirm compound identity and purity thresholds .
Advanced: What experimental design strategies optimize the synthesis of this compound to improve yield and minimize byproducts?
Answer:
Apply Design of Experiments (DoE) methodologies:
- Factor screening : Identify critical variables (e.g., reaction temperature, catalyst concentration) using fractional factorial designs.
- Response surface modeling : Optimize conditions (e.g., 72-hour reflux at 80°C) to maximize yield.
- In-line analytics : Use real-time monitoring (e.g., FTIR spectroscopy) to detect intermediate byproducts and adjust conditions dynamically .
Basic: How should researchers address contradictions in bioactivity data for this compound across in vitro and in vivo studies?
Answer:
Contradictions may stem from differences in bioavailability or metabolic pathways. Methodological steps include:
- Dose normalization : Compare molar concentrations rather than mass-based doses.
- Metabolite profiling : Use LC-MS to identify active metabolites in in vivo models.
- Statistical validation : Apply ANOVA or Bayesian meta-analysis to assess significance across datasets .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel chemical environments?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) simulations : Model solvation effects and interaction with biomacromolecules (e.g., enzymes).
- Validation : Cross-check predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Basic: What protocols ensure the stability of this compound during long-term storage for experimental use?
Answer:
- Stress testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 6 months) and monitor purity via HPLC.
- Storage recommendations : Use inert atmospheres (argon) and amber glass vials to prevent photodegradation.
- Periodic re-analysis : Validate stability every 3–6 months using validated chromatographic methods .
Advanced: How can researchers identify gaps in the mechanistic understanding of this compound’s biological interactions?
Answer:
- Systems biology approaches : Integrate transcriptomic/proteomic data to map signaling pathways affected by the compound.
- Knockout models : Use CRISPR/Cas9 to silence putative target genes and observe phenotypic changes.
- Literature mining : Conduct systematic reviews with tools like Covidence to highlight understudied mechanisms .
Basic: What analytical methods are critical for confirming the degradation products of this compound under environmental conditions?
Answer:
- LC-MS/MS : Identify polar degradation products with high sensitivity.
- Gas chromatography (GC-MS) : Analyze volatile byproducts.
- Isotopic labeling : Trace degradation pathways using ¹³C or ²H-labeled analogs .
Advanced: How should researchers design interdisciplinary studies to explore the material science applications of this compound?
Answer:
- Collaborative frameworks : Partner with materials scientists to assess thermal stability (e.g., TGA/DSC) and mechanical properties (e.g., tensile testing).
- High-throughput screening : Test derivatives for desirable properties (e.g., conductivity, porosity).
- Data sharing : Use platforms like Figshare to publish raw datasets and enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
